2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Description
2-Hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide (CAS No. 2084064-91-3) is a chiral benzamide derivative with the molecular formula C₁₁H₁₅NO₃. Its structure features a salicylamide backbone (2-hydroxybenzamide) substituted with an (2S)-1-hydroxypropan-2-yl group on the nitrogen atom. Key synonyms include (S)-2-Hydroxy-N-(1-hydroxypropan-2-yl)benzamide and CHEMBL4074568 .
Properties
IUPAC Name |
2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKSNBYTZUJRU-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with (2S)-1-hydroxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[(2S)-1-oxopropan-2-yl]benzamide.
Reduction: Formation of 2-hydroxy-N-[(2S)-1-aminopropan-2-yl]benzamide.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives
Structure : These derivatives replace the chiral hydroxypropyl group with a 3-trifluoromethylphenyl substituent.
Synthesis : Synthesized in high yields (83–96%) via condensation reactions, yielding white crystalline solids. Characterization involved +ESI mass spectrometry, confirming [M+H]⁺ and [M+Na]⁺ ions .
Applications : Primarily explored for their physicochemical properties rather than biological activity. The trifluoromethyl group enhances lipophilicity compared to the hydrophilic hydroxypropyl group in the target compound .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Structure: Features a 3-methylbenzamide core with a bulky 2-hydroxy-1,1-dimethylethyl substituent. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. Characterized by X-ray crystallography, confirming an N,O-bidentate directing group.
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-D)
Structure: Contains a 3,4-dimethoxyphenethylamine substituent. Synthesis: Lower yield (34%) compared to the target compound, achieved via room-temperature reaction of methyl salicylate with 3,4-dimethoxyphenethylamine. Melting point: 96°C . Biological Activity: Not explicitly stated, but structurally related salicylanilides are often studied for antimicrobial or anticancer properties.
Substituted 2-Hydroxy-N-(Arylalkyl)Benzamides (e.g., Compound 6k)
Structure: Features a 5-chloro-2-hydroxybenzamide core with a complex arylalkyl substituent. Biological Activity: Demonstrated dual autophagy-modulating effects: pro-death in leukemia and breast cancer cells but pro-survival in melanoma cells. This highlights how minor structural changes (e.g., chloro substituents, arylalkyl chains) drastically alter biological outcomes compared to the simpler hydroxypropyl derivative .
Thiazole-Substituted Benzamides (e.g., TIZ, NTZ, NTF)
Structure: Incorporate a 5-nitrothiazole or 5-chlorothiazole ring instead of the hydroxypropyl group. Applications: Studied for crystalline salt formation (e.g., with ethanolamine or piperazines) to enhance solubility. For example, 2-hydroxy-N-(5-chloro-1,3-thiazol-2-yl)benzamide (RM-4848) has patented crystalline forms for pharmaceutical use .
Biological Activity
2-Hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide, a compound characterized by the presence of hydroxy and amide functional groups, has garnered attention for its potential biological activities. The molecular formula indicates a structure that includes a benzamide moiety with a stereospecific (2S) configuration, which influences its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and amide groups facilitate binding to these targets, leading to modulation of their activity. This compound's mechanism of action includes:
- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in neurological contexts.
- Potential Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also exhibit such effects.
Biological Activities
Research indicates several notable biological activities associated with this compound:
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxy-N-[(2R)-1-hydroxypropan-2-yl]benzamide | Similar structure but different stereochemistry | Variations in biological activity due to chirality |
| 2-Hydroxy-N-[(2S)-1-hydroxybutan-2-yl]benzamide | Longer alkyl chain | Potentially different pharmacokinetics |
| 2-Hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzoate | Ester group instead of amide | Differences in solubility and reactivity |
This table illustrates how variations in structure can lead to significant differences in biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Enzyme Interaction Studies : Research has shown that compounds with similar structures can effectively inhibit human carbonic anhydrases and acetylcholinesterase at nanomolar concentrations, suggesting that this compound may exhibit comparable potency.
- Therapeutic Applications : Given its structural characteristics and biological activities, this compound is being investigated as a lead candidate for drug development targeting neurodegenerative diseases and inflammatory conditions.
- Safety and Efficacy Profiles : Ongoing studies are assessing the safety profiles of this compound in preclinical models, focusing on its CNS penetration and potential drug-drug interactions mediated by cytochrome P450 enzymes, particularly CYP2D6, which is known for its role in drug metabolism .
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